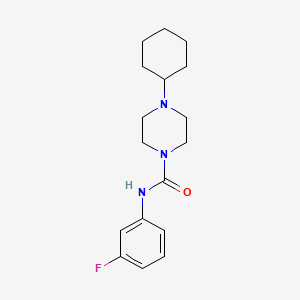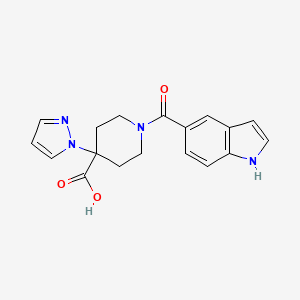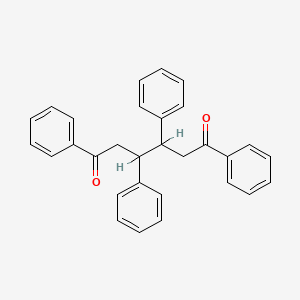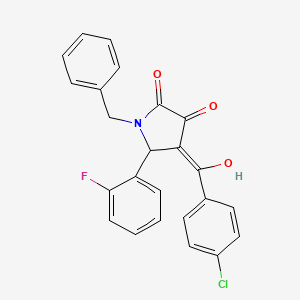![molecular formula C13H18ClN3O3S B5460310 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5460310.png)
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first identified as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis, and has since been investigated for its potential in treating other conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis.
Mecanismo De Acción
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide specifically targets JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide blocks the downstream signaling of these cytokines and reduces the activity of immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
The immunosuppressive effects of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide have been demonstrated in several preclinical and clinical studies. In a phase II clinical trial for rheumatoid arthritis, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide was shown to significantly reduce disease activity compared to placebo. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide is its specificity for JAK3, which allows for targeted inhibition of immune cell activity. However, its immunosuppressive effects may also have limitations in certain contexts, as it can increase the risk of infection and may interfere with normal immune function.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. One area of interest is its potential for treating other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is ongoing research on developing more selective JAK inhibitors that target specific cytokine signaling pathways, which may have fewer side effects than broad-spectrum inhibitors like 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. Finally, there is interest in exploring the potential of JAK inhibitors in combination with other immunomodulatory therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylpiperazine to form 4-(N,N-dimethylamino)phenylsulfonyl chloride. This intermediate is then reacted with N,N-dimethyl-1,4-diaminobutane to produce 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide has been extensively studied for its immunosuppressive properties, particularly in the context of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines that play a role in inflammation and immune response.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFSRCWVYBVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5460235.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)
![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)

![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)

![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)



![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide](/img/structure/B5460367.png)